molecular formula C14H11NOS B374548 3-amino-6H-benzo[b][1]benzothiepin-5-one

3-amino-6H-benzo[b][1]benzothiepin-5-one

Cat. No.: B374548
M. Wt: 241.31g/mol
InChI Key: FDKDFCFJLXKJCC-UHFFFAOYSA-N
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Description

3-Amino-6H-benzo[b][1]benzothiepin-5-one is a heterocyclic compound featuring a fused benzo-thiepin core with a ketone group at position 5 and an amino (-NH₂) substituent at position 2. Its molecular formula is C₁₃H₁₁NOS, with a monoisotopic mass of approximately 241.06 g/mol. The compound belongs to the thiepin family, characterized by a seven-membered sulfur-containing ring fused to aromatic systems.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31g/mol

IUPAC Name

3-amino-6H-benzo[b][1]benzothiepin-5-one

InChI

InChI=1S/C14H11NOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7,15H2

InChI Key

FDKDFCFJLXKJCC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)N

Canonical SMILES

C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiepin Derivatives

Key analogs of 3-amino-6H-benzo[b][1]benzothiepin-5-one include derivatives with substituents at position 3, such as hydroxyl (-OH) or chloro (-Cl) groups, as well as related heterocyclic systems.

Table 1: Molecular Properties of Thiepin Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 3) Key Features
This compound C₁₃H₁₁NOS 241.06 -NH₂ Basic, hydrogen-bonding capability
3-Hydroxy-6H-benzo[b][1]benzothiepin-5-one C₁₃H₁₀O₂S 238.29 -OH Acidic, potential for tautomerism
3-Chloro-6H-benzo[b][1]benzothiepin-5-one C₁₃H₉ClOS 260.73 -Cl Electron-withdrawing, lipophilic
Dibenzo[b,f]thiepin-10(11H)-one C₁₄H₁₀OS 226.29 None Parent structure, ketone at position 10

Notes:

  • Electronic Effects: The amino group (-NH₂) is electron-donating, increasing electron density at the thiepin ring, which may enhance nucleophilic reactivity compared to chloro (-Cl) or hydroxyl (-OH) substituents .
  • Solubility: The amino derivative is expected to exhibit higher water solubility due to hydrogen bonding, whereas the chloro analog is more lipophilic .
  • Biological Activity: Amino-substituted thiepins are often explored as kinase inhibitors or antimicrobial agents, while chloro derivatives may show enhanced stability in metabolic pathways .

Heterocyclic Analogs with Modified Ring Systems

(a) Dibenzazepinones

Substituted 5,11-dihydro-6H-dibenzazepin-6-ones (e.g., ) replace sulfur with nitrogen in the seven-membered ring.

(b) Benzoxazepinones

9-Methoxy-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one () features an oxygen atom instead of sulfur. The oxygen atom increases polarity and hydrogen-bonding capacity but reduces the ring’s aromaticity compared to thiepins .

Ring Puckering and Conformational Analysis

The thiepin ring’s puckering amplitude and phase angle () significantly influence molecular interactions. For example:

  • 3-Amino derivative: The amino group’s steric bulk may induce a higher puckering amplitude, stabilizing non-planar conformations and affecting binding to enzymatic targets.
  • 3-Chloro derivative : The smaller chloro substituent likely results in reduced puckering, favoring planar conformations that enhance π-π stacking with aromatic residues .

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